molecular formula C13H25ClN2O2 B6245658 tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride CAS No. 2408975-36-8

tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

Cat. No.: B6245658
CAS No.: 2408975-36-8
M. Wt: 276.80 g/mol
InChI Key: GLTTWBGOWXDXKE-UHFFFAOYSA-N
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Description

tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[2.5]octane core. The tert-butyl carbamate group at position 5 and the methylamino substituent at position 8, along with a hydrochloride counterion, define its chemical reactivity and physicochemical properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes due to its constrained spiro architecture and amine functionality .

Properties

CAS No.

2408975-36-8

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-10(14-4)13(9-15)6-7-13;/h10,14H,5-9H2,1-4H3;1H

InChI Key

GLTTWBGOWXDXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)NC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and methylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which improves its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of amines, alcohols, or hydrocarbons.

    Substitution: Formation of alkylated or functionalized derivatives.

Scientific Research Applications

Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.

    Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. The presence of the tert-butyl ester and methylamino groups enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS Number Substituents Purity Key Differences
tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride C₁₂H₂₃ClN₂O₂ 2247207-72-1 Methylamino (position 8), HCl 95%+ Reference compound; optimized for stability and solubility via tert-butyl and HCl.
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride C₁₅H₂₁ClN₂O₂ 1823500-42-0 Amino (position 8), Benzyl ester, HCl N/A Benzyl group increases lipophilicity but reduces stability under hydrogenation.
tert-butyl 2-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate C₁₂H₂₂N₂O₃ N/A Amino (position 2), Hydroxy (position 8) N/A Hydroxy group enhances polarity but may limit blood-brain barrier penetration.
tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate C₁₃H₂₃NO₃ 10-F660591 Hydroxymethyl (position 6) Discontinued Hydroxymethyl adds hydrogen-bonding capacity; discontinued due to stability issues.
tert-butyl 5-azaspiro[2.5]octane-5-carboxylate (QM-7982) C₁₁H₁₉NO₂ 1416013-81-4 Unsubstituted spiro core 95% Lacks functional groups, serving as a base structure for further derivatization.

Key Insights from Comparative Analysis :

Substituent Effects on Solubility and Stability :

  • The tert-butyl group in the target compound and QM-7982 enhances steric protection, improving stability against enzymatic degradation compared to the benzyl ester in .
  • The hydrochloride salt in the target compound and increases aqueous solubility, critical for bioavailability in drug formulations.

Functional Group Impact on Reactivity: Methylamino (target) vs. Hydroxy/hydroxymethyl groups (): Introduce polarity but may limit membrane permeability or require protection during synthesis.

Synthetic Utility: The Boc (tert-butyloxycarbonyl) group in the target compound and allows mild deprotection (e.g., with TFA), enabling modular synthesis of derivatives. Benzyl-based analogs () require harsher conditions (e.g., hydrogenolysis), complicating multi-step syntheses.

Commercial Availability :

  • Most analogs (e.g., ) are available at 95% purity, suitable for research. The discontinuation of suggests challenges in scalability or application demand.

Biological Activity

Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : Approximately 226.32 g/mol

Its structure features a tert-butyl group, which enhances lipophilicity, and an amine group that may influence its interaction with biological targets. The spiro structure contributes to the compound's conformational flexibility, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Key mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through modulation of serotonin and norepinephrine levels.
  • Cognitive Enhancement : The compound may enhance cognitive functions, making it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the receptor binding affinity of various spirocyclic compounds, including this compound. Results indicated significant binding to serotonin receptors, suggesting a mechanism for its antidepressant effects .
  • Animal Models : In animal models of depression, administration of the compound resulted in reduced depressive-like behaviors compared to control groups. This supports its potential as an antidepressant agent .
  • Comparative Analysis : A comparison with structurally similar compounds revealed that slight modifications in molecular structure significantly impacted biological activity. For instance:
    Compound NameStructural FeaturesBiological Activity
    Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octaneMethyl substitution affects activityModerate antidepressant effects
    Tert-butyl 8-oxo-5-azaspiro[2.5]octaneContains a ketone instead of an amineLower receptor affinity

Safety and Toxicity

While initial findings are promising, further studies are required to assess the safety profile and potential toxicity of this compound. Current data suggest low toxicity at therapeutic doses; however, long-term studies are necessary for comprehensive safety evaluation.

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